

# Spectroscopic data for 6-Ethylpyridin-2-amine (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Ethylpyridin-2-amine**

Cat. No.: **B1581705**

[Get Quote](#)

An In-depth Technical Guide to the Predicted Spectroscopic Data of **6-Ethylpyridin-2-amine** (NMR, IR, MS)

**Disclaimer:** Experimental spectroscopic data for **6-Ethylpyridin-2-amine** is not readily available in public scientific databases. This guide, therefore, presents a comprehensive prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparison with structurally analogous compounds, such as 2-amino-6-methylpyridine.

## Introduction and Compound Overview

**6-Ethylpyridin-2-amine** (CAS: 21717-29-3), a substituted aminopyridine, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its structure, featuring a pyridine ring with both an amino and an ethyl substituent, gives rise to a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development setting. This guide provides a detailed predictive analysis of the key spectroscopic features of **6-Ethylpyridin-2-amine**, offering a robust reference for researchers in the absence of published experimental spectra.

### Chemical Structure:

- IUPAC Name: **6-ethylpyridin-2-amine**<sup>[2]</sup>

- Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub> [3]
- Molecular Weight: 122.17 g/mol [3]
- Structure: An ethyl group at position 6 and an amino group at position 2 of a pyridine ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-Ethylpyridin-2-amine**, <sup>1</sup>H and <sup>13</sup>C NMR will provide definitive information about the arrangement of protons and carbon atoms, respectively.

## Experimental Protocol: NMR Analysis

A standard approach for acquiring NMR spectra for a sample like **6-Ethylpyridin-2-amine** would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would then be recorded on a 400 MHz or higher field spectrometer.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

## Predicted <sup>1</sup>H NMR Spectrum

The  $^1\text{H}$  NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino group protons, and the ethyl group protons. The electron-donating amino group will shield the ring protons, shifting them upfield compared to unsubstituted pyridine.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **6-Ethylpyridin-2-amine** (in  $\text{CDCl}_3$ , 400 MHz)

| Protons            | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity         | Integration | Assignment    |
|--------------------|--------------------------------------------|----------------------|-------------|---------------|
| H-3                | ~6.3 - 6.5                                 | Doublet (d)          | 1H          | Pyridine Ring |
| H-4                | ~7.2 - 7.4                                 | Triplet (t) or dd    | 1H          | Pyridine Ring |
| H-5                | ~6.5 - 6.7                                 | Doublet (d)          | 1H          | Pyridine Ring |
| -NH <sub>2</sub>   | ~4.5 - 5.5                                 | Broad Singlet (br s) | 2H          | Amino Group   |
| -CH <sub>2</sub> - | ~2.6 - 2.8                                 | Quartet (q)          | 2H          | Ethyl Group   |
| -CH <sub>3</sub>   | ~1.2 - 1.4                                 | Triplet (t)          | 3H          | Ethyl Group   |

#### Causality and Interpretation:

- Aromatic Region:** The signals for H-3, H-4, and H-5 on the pyridine ring are expected between 6.3 and 7.4 ppm. H-4 will likely be the most downfield of the three due to its position relative to the nitrogen atom, appearing as a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will appear as doublets. For the analogous 2-amino-6-methylpyridine, these aromatic protons appear at 6.13, 7.14, and 6.32 ppm.[4]
- Amino Protons:** The amino (-NH<sub>2</sub>) protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.
- Ethyl Group:** The ethyl group will present a classic quartet for the methylene (-CH<sub>2</sub>) protons and a triplet for the methyl (-CH<sub>3</sub>) protons, a result of spin-spin coupling with each other.

## Predicted $^{13}\text{C}$ NMR Spectrum

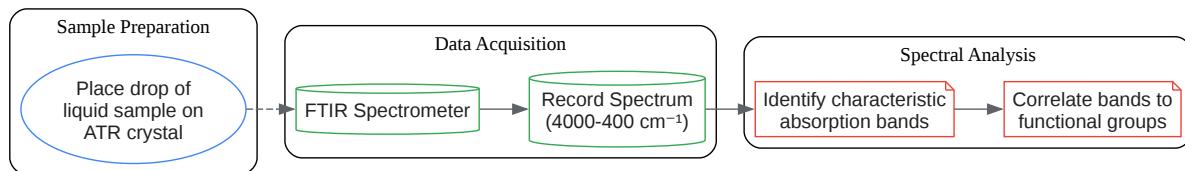
The  $^{13}\text{C}$  NMR spectrum will show seven distinct carbon signals. The carbons attached to nitrogen atoms (C2 and C6) will be the most downfield.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **6-Ethylpyridin-2-amine** (in  $\text{CDCl}_3$ , 100 MHz)

| Carbon             | Predicted Chemical Shift ( $\delta$ , ppm) | Assignment                         |
|--------------------|--------------------------------------------|------------------------------------|
| C2                 | ~158 - 160                                 | Pyridine Ring (C-NH <sub>2</sub> ) |
| C3                 | ~108 - 112                                 | Pyridine Ring                      |
| C4                 | ~138 - 140                                 | Pyridine Ring                      |
| C5                 | ~110 - 114                                 | Pyridine Ring                      |
| C6                 | ~159 - 162                                 | Pyridine Ring (C-Ethyl)            |
| -CH <sub>2</sub> - | ~28 - 32                                   | Ethyl Group                        |
| -CH <sub>3</sub>   | ~13 - 16                                   | Ethyl Group                        |

Causality and Interpretation:

- Aromatic Carbons: C2 and C6, being directly attached to heteroatoms, are significantly deshielded and appear far downfield. C4 is also deshielded by the ring nitrogen. C3 and C5 are shielded by the electron-donating amino group.
- Aliphatic Carbons: The ethyl group carbons will appear in the typical upfield aliphatic region.


## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: IR Analysis

For a liquid sample like **6-Ethylpyridin-2-amine**, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A

drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .



[Click to download full resolution via product page](#)

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

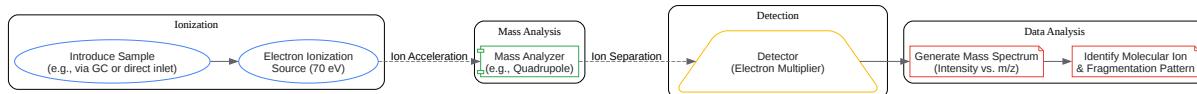
## Predicted IR Absorption Bands

The IR spectrum of **6-Ethylpyridin-2-amine** will be dominated by absorptions from the N-H bonds of the amino group, C-H bonds of the ethyl group and aromatic ring, and the C=C/C=N bonds of the pyridine ring.

Table 3: Predicted Major IR Absorption Bands for **6-Ethylpyridin-2-amine**

| Wavenumber<br>(cm <sup>-1</sup> ) | Vibration Type                     | Functional Group                                   | Intensity              |
|-----------------------------------|------------------------------------|----------------------------------------------------|------------------------|
| 3450 - 3300                       | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH <sub>2</sub> )                  | Medium-Strong          |
| 3100 - 3000                       | C-H Aromatic Stretch               | Pyridine Ring                                      | Medium                 |
| 2980 - 2850                       | C-H Aliphatic Stretch              | Ethyl Group (-CH <sub>2</sub> , -CH <sub>3</sub> ) | Medium-Strong          |
| 1640 - 1580                       | N-H Bend (Scissoring)              | Primary Amine (-NH <sub>2</sub> )                  | Strong                 |
| 1600 - 1450                       | C=C and C=N Ring Stretching        | Pyridine Ring                                      | Strong, Multiple Bands |
| 1350 - 1250                       | C-N Aromatic Stretch               | Aryl-Amine                                         | Strong                 |
| 900 - 675                         | C-H Out-of-Plane Bend              | Aromatic Ring                                      | Strong                 |

#### Causality and Interpretation:


- N-H Vibrations: As a primary amine, **6-Ethylpyridin-2-amine** is expected to show two distinct N-H stretching bands in the 3450-3300 cm<sup>-1</sup> region, corresponding to asymmetric and symmetric vibrations.[5] A strong N-H bending vibration should also be present around 1600 cm<sup>-1</sup>.[5]
- C-H Vibrations: The spectrum will show both aromatic C-H stretches (above 3000 cm<sup>-1</sup>) and aliphatic C-H stretches from the ethyl group (below 3000 cm<sup>-1</sup>).[6]
- Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of sharp, strong bands in the 1600-1450 cm<sup>-1</sup> "fingerprint" region.[6]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

## Experimental Protocol: MS Analysis

Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like **6-Ethylpyridin-2-amine**. The sample would be introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting ions are then separated by their  $m/z$  ratio and detected.



[Click to download full resolution via product page](#)

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

## Predicted Mass Spectrum

The EI mass spectrum will provide the molecular weight and key fragmentation patterns.

Table 4: Predicted Major Ions in the EI Mass Spectrum of **6-Ethylpyridin-2-amine**

| m/z | Predicted Ion                                  | Fragmentation Pathway                            |
|-----|------------------------------------------------|--------------------------------------------------|
| 122 | $[\text{C}_7\text{H}_{10}\text{N}_2]^{+\cdot}$ | Molecular Ion ( $\text{M}^{+\cdot}$ )            |
| 107 | $[\text{M} - \text{CH}_3]^+$                   | Loss of a methyl radical<br>(Benzyllic cleavage) |
| 94  | $[\text{M} - \text{C}_2\text{H}_4]^{+\cdot}$   | McLafferty rearrangement<br>(loss of ethene)     |
| 93  | $[\text{M} - \text{C}_2\text{H}_5]^+$          | Loss of an ethyl radical                         |
| 78  | $[\text{C}_5\text{H}_4\text{N}]^+$             | Fragmentation of the pyridine ring               |

#### Causality and Interpretation:

- Molecular Ion ( $\text{M}^{+\cdot}$ ): A prominent molecular ion peak is expected at  $m/z = 122$ , corresponding to the molecular weight of the compound.
- Benzyllic Cleavage: The most characteristic fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring. For **6-Ethylpyridin-2-amine**, this involves the loss of a methyl radical ( $\cdot\text{CH}_3$ ) from the ethyl group, leading to a very stable ion at  $m/z = 107$ . This is often the base peak in the spectrum. The mass spectrum of the related compound 2-ethyl-6-methylpyridine shows a strong peak from the loss of a methyl group.[\[7\]](#)
- McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement can occur. This would involve the transfer of a hydrogen from the ethyl group to the pyridine nitrogen, followed by the elimination of a neutral ethene molecule, resulting in a fragment at  $m/z = 94$ .
- Loss of Ethyl Radical: Direct cleavage of the ethyl group would result in a fragment at  $m/z = 93$ .

## Safety and Handling

While a specific safety data sheet for **6-Ethylpyridin-2-amine** is not widely available, related aminopyridines are classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[\[1\]](#) Therefore, appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

## Conclusion

This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of **6-Ethylpyridin-2-amine**. The predicted data, summarized in the tables above, offers a valuable reference for researchers to aid in the identification and characterization of this compound. The  $^1\text{H}$  NMR is expected to show characteristic aromatic and ethyl group signals, the IR spectrum will be dominated by N-H and C=N/C=C absorptions, and the mass spectrum will likely show a prominent molecular ion at  $m/z$  122 and a base peak at  $m/z$  107. These predictions provide a solid foundation for the structural analysis of **6-Ethylpyridin-2-amine** in a laboratory setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]
- 2. 2-Amino-6-ethylpyridine | 21717-29-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-6-methylpyridine(1824-81-3)  $^1\text{H}$  NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Pyridine, 2-ethyl-6-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic data for 6-Ethylpyridin-2-amine (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581705#spectroscopic-data-for-6-ethylpyridin-2-amine-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)